2-Amino-5-methylhistamine

Description

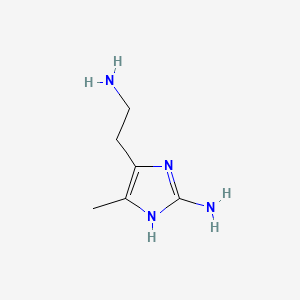

2-Amino-5-methylhistamine (CAS: 89026-20-0) is a histamine derivative with the molecular formula C₆H₁₂N₄ and the IUPAC name 4-(2-aminoethyl)-5-methyl-1H-imidazol-2-amine . Structurally, it features an imidazole ring substituted with a methyl group at position 5 and an aminoethyl side chain at position 4 (Figure 1). This compound is of interest in pharmacological research due to its structural similarity to histamine, a critical neurotransmitter and immune modulator. Potential applications include studies on histamine receptor subtypes (e.g., H₃ and H₄) and their roles in inflammation, allergies, and neurological disorders.

Properties

CAS No. |

89026-20-0 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

4-(2-aminoethyl)-5-methyl-1H-imidazol-2-amine |

InChI |

InChI=1S/C6H12N4/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H3,8,9,10) |

InChI Key |

NMHCNWRIEUCNEX-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N1)N)CCN |

Canonical SMILES |

CC1=C(N=C(N1)N)CCN |

Other CAS No. |

89026-20-0 |

Synonyms |

2-amino-5-methylhistamine 2-amino-5-methylhistamine dihydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Similarities

The molecular formula C₆H₁₂N₄ is shared by multiple compounds, but structural differences dictate distinct properties and applications. Below is a comparative analysis of 2-amino-5-methylhistamine and 1,4-cyclohexanedione dihydrazone (CAS: 68882-60-0), another compound with the same molecular formula:

| Parameter | This compound | 1,4-Cyclohexanedione Dihydrazone |

|---|---|---|

| CAS Number | 89026-20-0 | 68882-60-0 |

| Structure Type | Imidazole derivative | Cyclohexanedione dihydrazone |

| Functional Groups | Aminoethyl, methylimidazole | Dihydrazone, cyclohexanedione |

| Potential Applications | Pharmacological research, receptor studies | Polymer chemistry, crosslinking agent |

| Biological Relevance | High (histamine analog) | Low (industrial use) |

Key Observations :

- Structural Determinants: The imidazole ring in this compound enables hydrogen bonding and π-π interactions, critical for receptor binding. In contrast, the cyclohexanedione dihydrazone’s rigid, non-aromatic structure limits biological activity but enhances thermal stability for industrial applications .

- Reactivity: The aminoethyl group in this compound confers basicity (pKa ~9.5), whereas the dihydrazone’s carbonyl groups are electrophilic, favoring nucleophilic reactions .

Pharmacological vs. Industrial Utility

This compound

- Receptor Affinity: Preliminary studies suggest selectivity for histamine H₃ receptors, which regulate neurotransmitter release in the central nervous system.

- Safety Profile : The compound’s GHS classification includes H315 (skin irritation) and H319 (eye irritation), necessitating careful handling in lab settings .

1,4-Cyclohexanedione Dihydrazone

- Industrial Use: Acts as a crosslinker in polymer synthesis due to its dual hydrazine groups, which form stable covalent bonds with aldehydes and ketones.

Challenges in Comparative Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.